

IFN alpha-IFNAR-IN-1 binding affinity to IFN-α

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Compound of Interest		
Compound Name:	IFN alpha-IFNAR-IN-1	
Cat. No.:	B1674420	Get Quote

An In-depth Technical Guide on the Core Properties of IFN alpha-IFNAR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon-alpha (IFN- α) is a pleiotropic cytokine that plays a crucial role in the innate immune response, particularly in antiviral and anti-tumor immunity.[1] Its signaling is initiated by the binding of IFN- α to its cell surface receptor, the interferon-alpha/beta receptor (IFNAR), a heterodimeric complex composed of the IFNAR1 and IFNAR2 subunits.[1][2] This interaction triggers a downstream signaling cascade, primarily through the JAK-STAT pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that mediate its biological effects.[1][3] Given the therapeutic importance of IFN- α in various diseases, including viral infections and cancers, the modulation of its signaling pathway is of significant interest. **IFN alpha-IFNAR-IN-1** is a nonpeptidic, low-molecular-weight inhibitor designed to disrupt the interaction between IFN- α and IFNAR.[4][5] This technical guide provides a comprehensive overview of the binding characteristics of **IFN alpha-IFNAR-IN-1**, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Data Summary

The primary quantitative measure of **IFN alpha-IFNAR-IN-1**'s potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the IFN- α -induced biological response by 50%.



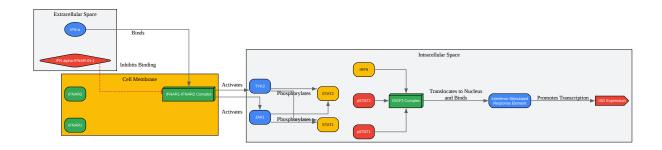
Compound	Parameter	Value	Cell System	Assay Description
IFN alpha- IFNAR-IN-1	IC50	2-8 μΜ	Murine bone- marrow-derived, Flt3-L- differentiated plasmacytoid dendritic cell (BM-pDC) cultures	Inhibition of modified Vaccinia virus ankara (MVA)-induced IFN-α responses.

Table 1: Inhibitory Potency of IFN alpha-IFNAR-IN-1.[4][5][6]

Signaling Pathway

The binding of IFN- α to the IFNAR complex initiates a well-defined signaling cascade. The inhibitor, **IFN alpha-IFNAR-IN-1**, is designed to interfere with the initial step of this pathway.





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Figure 1: IFN- α signaling pathway and the inhibitory action of **IFN alpha-IFNAR-IN-1**.

Experimental Protocols Determination of IC50 using a Cell-Based IFN-α Response Assay

This protocol is designed to determine the concentration at which **IFN alpha-IFNAR-IN-1** inhibits 50% of the IFN- α -induced biological response in a relevant cell line.

- a. Cell Culture and Seeding:
- Culture HEK-Blue[™] IFN-α/β cells (or a similar reporter cell line) according to the
 manufacturer's instructions. These cells are engineered with a secreted embryonic alkaline
 phosphatase (SEAP) reporter gene under the control of an IFN-α/β-inducible promoter.



- On the day of the experiment, harvest the cells and resuspend them in fresh growth medium.
- Seed the cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
- b. Compound Preparation and Treatment:
- Prepare a stock solution of IFN alpha-IFNAR-IN-1 in DMSO.
- Perform serial dilutions of the inhibitor in cell culture medium to create a range of concentrations (e.g., from 0.1 μM to 100 μM).
- Add the diluted inhibitor to the appropriate wells of the cell plate. Include wells with vehicle (DMSO) as a negative control.
- Incubate the plate for 1 hour at 37°C.
- c. IFN-α Stimulation:
- Prepare a solution of recombinant IFN-α in cell culture medium at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate dose-response experiment.
- Add the IFN- α solution to all wells except for the unstimulated control wells.
- Incubate the plate for 18-24 hours at 37°C.
- d. Reporter Gene Assay:
- The following day, collect the cell culture supernatant from each well.
- Measure the SEAP activity in the supernatant using a suitable detection reagent (e.g., QUANTI-Blue™).
- Read the absorbance on a plate reader at the appropriate wavelength (e.g., 620-655 nm).
- e. Data Analysis:



- Subtract the background absorbance from the unstimulated control wells.
- Normalize the data by setting the IFN-α stimulated wells (with vehicle) as 100% activity.
- Plot the normalized response as a function of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Characterization of Direct Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines a hypothetical approach to determine the direct binding affinity (Kd) of **IFN alpha-IFNAR-IN-1** to its target protein (either IFN- α or the IFNAR receptor). The specific target would need to be identified prior to this experiment. For this example, we will assume the inhibitor binds to the IFNAR2 subunit.

- a. Materials and Reagents:
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human IFNAR2 extracellular domain (ligand)
- IFN alpha-IFNAR-IN-1 (analyte)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- b. Ligand Immobilization:
- Activate the sensor chip surface by injecting a mixture of EDC and NHS.
- Inject the IFNAR2 protein (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

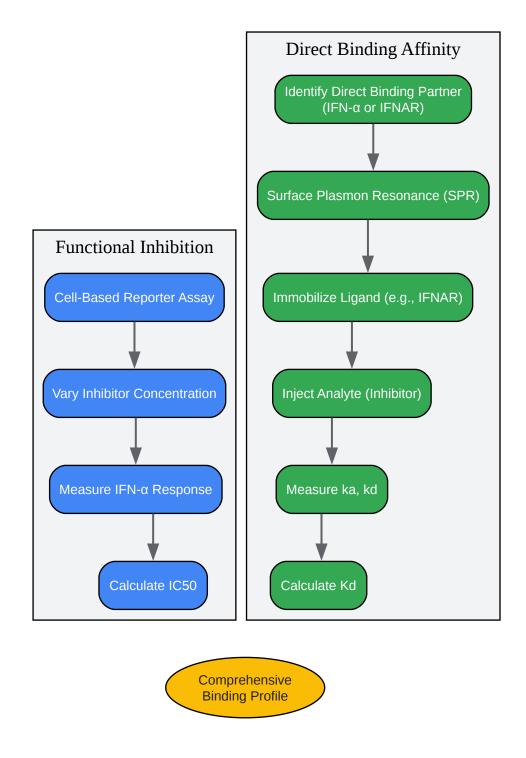


- Deactivate any remaining active esters by injecting ethanolamine.
- A reference flow cell should be prepared in parallel using the same procedure but without injecting the ligand.
- c. Analyte Binding Measurement:
- Prepare a series of dilutions of IFN alpha-IFNAR-IN-1 in running buffer.
- Inject the different concentrations of the inhibitor over both the ligand and reference flow cells at a constant flow rate.
- Monitor the binding response in real-time.
- After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
- d. Data Analysis:
- Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
- Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Visualization

The logical flow for characterizing the inhibitor's binding properties can be visualized as follows.





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Figure 2: Logical workflow for determining the inhibitory and binding characteristics of **IFN** alpha-IFNAR-IN-1.



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